molecular formula C19H26N2O2 B13140249 7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol

7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol

Katalognummer: B13140249
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: MTQLGYJYHFGPKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol is a complex organic compound with a quinoline backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of quinoline derivatives followed by amination and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Wissenschaftliche Forschungsanwendungen

7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

Uniqueness

7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol is unique due to its specific functional groups and structural modifications, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Eigenschaften

Molekularformel

C19H26N2O2

Molekulargewicht

314.4 g/mol

IUPAC-Name

7-[(cyclohexylmethylamino)methyl]-5-(methoxymethyl)quinolin-8-ol

InChI

InChI=1S/C19H26N2O2/c1-23-13-16-10-15(12-20-11-14-6-3-2-4-7-14)19(22)18-17(16)8-5-9-21-18/h5,8-10,14,20,22H,2-4,6-7,11-13H2,1H3

InChI-Schlüssel

MTQLGYJYHFGPKS-UHFFFAOYSA-N

Kanonische SMILES

COCC1=C2C=CC=NC2=C(C(=C1)CNCC3CCCCC3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.